![molecular formula C26H35NO3Si B13005047 (3aS,3bR,4aS,5R,5aR)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-3b(3aH)-amine](/img/structure/B13005047.png)
(3aS,3bR,4aS,5R,5aR)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-3b(3aH)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3aS,3bR,4aS,5R,5aR)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-3b(3aH)-amine” is a complex organic molecule featuring multiple stereocenters and functional groups. This compound is likely used in advanced organic synthesis and may have applications in medicinal chemistry or materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the cyclopropane and cyclopentane rings, the introduction of the tert-butyldiphenylsilyl protecting group, and the final amination step. Each step would require specific reagents and conditions, such as:
Cyclopropanation: Using diazo compounds and transition metal catalysts.
Cyclopentane formation: Through intramolecular cyclization reactions.
Protection with tert-butyldiphenylsilyl group: Using tert-butyldiphenylsilyl chloride and a base like imidazole.
Amination: Using amine sources like ammonia or primary amines under suitable conditions.
Industrial Production Methods
Industrial production of such a compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like PCC or DMP.
Reduction: Using reducing agents like LiAlH4 or NaBH4.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: LiAlH4 in ether.
Substitution: Nucleophiles like NaN3 in DMF.
Major Products
The major products would depend on the specific reactions, but could include oxidized or reduced forms of the compound, or derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules, or as a chiral building block in asymmetric synthesis.
Biology
In biology, it might be used in the study of enzyme interactions or as a ligand in receptor binding studies.
Medicine
In medicine, the compound could be investigated for its potential as a drug candidate, particularly if it exhibits biological activity.
Industry
In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Similar compounds might include other cyclopropane or cyclopentane derivatives with different substituents or protecting groups.
(3aS,3bR,4aS,5R,5aR)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-3b(3aH)-amine: is unique due to its specific stereochemistry and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of stereocenters and functional groups, which could confer unique reactivity or biological activity.
Eigenschaften
Molekularformel |
C26H35NO3Si |
|---|---|
Molekulargewicht |
437.6 g/mol |
IUPAC-Name |
(1S,2R,4S,5R,6R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-2-amine |
InChI |
InChI=1S/C26H35NO3Si/c1-24(2,3)31(18-12-8-6-9-13-18,19-14-10-7-11-15-19)28-17-20-21-16-26(21,27)23-22(20)29-25(4,5)30-23/h6-15,20-23H,16-17,27H2,1-5H3/t20-,21-,22+,23+,26+/m0/s1 |
InChI-Schlüssel |
SPSXMRUGNUUAAI-NDRZJSJOSA-N |
Isomerische SMILES |
CC1(O[C@@H]2[C@H]([C@@H]3C[C@@]3([C@@H]2O1)N)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)C |
Kanonische SMILES |
CC1(OC2C(C3CC3(C2O1)N)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


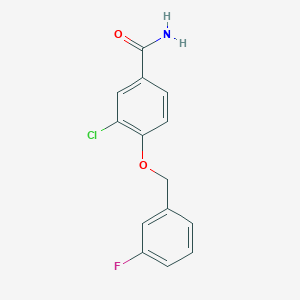
![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol](/img/structure/B13004972.png)
![tert-Butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13004979.png)
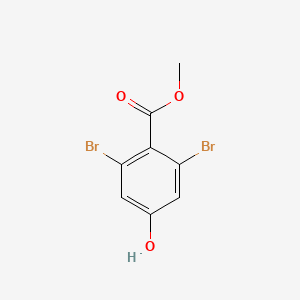

![6-Amino-1H-benzo[d]imidazole-4-carbonitrile](/img/structure/B13004993.png)
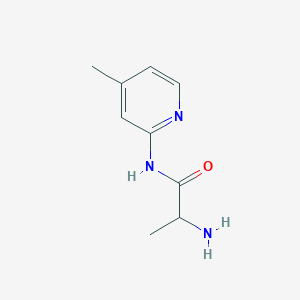
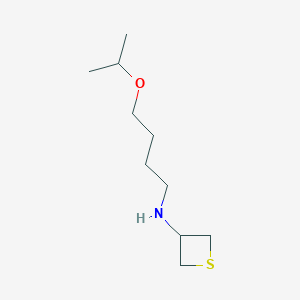
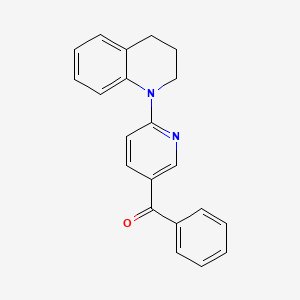
![Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13005005.png)
![(3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B13005032.png)
![6-(4-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13005042.png)


